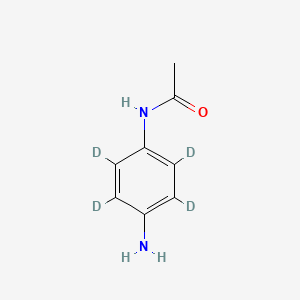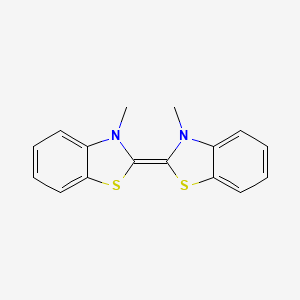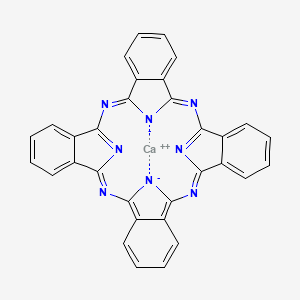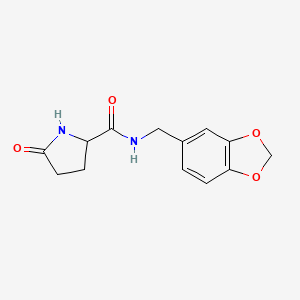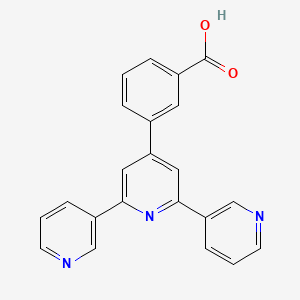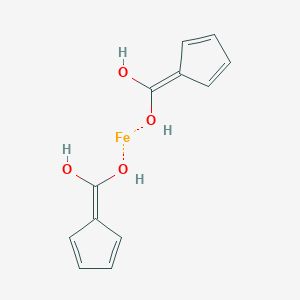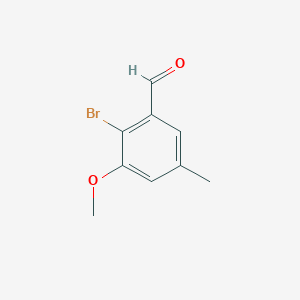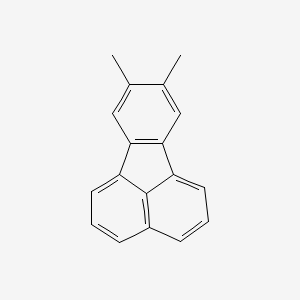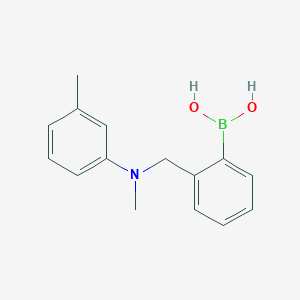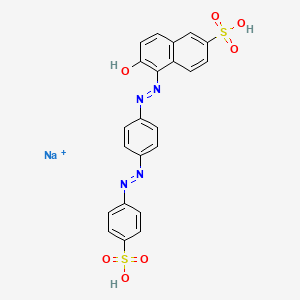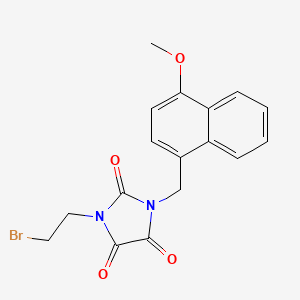
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- is a synthetic organic compound that belongs to the class of imidazolidinetriones. These compounds are characterized by their unique ring structure and diverse functional groups, which make them valuable in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- typically involves multi-step organic reactions. The starting materials often include imidazolidinetrione derivatives, bromoethyl compounds, and methoxy-naphthylmethyl groups. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- include other imidazolidinetrione derivatives with different functional groups. Examples include:
- Imidazolidinetrione, 1-(2-chloroethyl)-3-(4-methoxy-1-naphthylmethyl)-
- Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-hydroxy-1-naphthylmethyl)-
Uniqueness
The uniqueness of Imidazolidinetrione, 1-(2-bromoethyl)-3-(4-methoxy-1-naphthylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
101564-84-5 |
|---|---|
Molekularformel |
C17H15BrN2O4 |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-[(4-methoxynaphthalen-1-yl)methyl]imidazolidine-2,4,5-trione |
InChI |
InChI=1S/C17H15BrN2O4/c1-24-14-7-6-11(12-4-2-3-5-13(12)14)10-20-16(22)15(21)19(9-8-18)17(20)23/h2-7H,8-10H2,1H3 |
InChI-Schlüssel |
NENWHWMKFIROKX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3C(=O)C(=O)N(C3=O)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


